Cas no 392292-44-3 (4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
- Benzamide, 4-benzoyl-N-[5-[[2-[(3-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
- 4-benzoyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Oprea1_595230
- F0417-0238
- AKOS024576679
- 4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 392292-44-3
- 4-benzoyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
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- インチ: 1S/C25H20N4O3S2/c1-16-6-5-9-20(14-16)26-21(30)15-33-25-29-28-24(34-25)27-23(32)19-12-10-18(11-13-19)22(31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32)
- InChIKey: GJVXAPLKCASYDN-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC(NC2=CC=CC(C)=C2)=O)S1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
計算された属性
- 精确分子量: 488.09768286g/mol
- 同位素质量: 488.09768286g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 34
- 回転可能化学結合数: 8
- 複雑さ: 710
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5
- トポロジー分子極性表面積: 155Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 6.93±0.50(Predicted)
4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0238-30mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-15mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-5mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-50mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-4mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-25mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-40mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-75mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-100mg |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0417-0238-20μmol |
4-benzoyl-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392292-44-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamideに関する追加情報
4-Benzoyl-N-5-({(3-Methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392292-44-3): A Comprehensive Overview
4-Benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392292-44-3) is a specialized organic compound with a unique molecular structure that has garnered attention in pharmaceutical and biochemical research. This compound belongs to the thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both benzoyl and carbamoylmethyl groups in its structure enhances its potential for interaction with biological targets, making it a subject of interest in drug discovery and development.
The compound's complex name reflects its intricate chemical architecture, which includes a 1,3,4-thiadiazole core linked to a benzamide moiety via a sulfanyl bridge. This structural arrangement is critical for its potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Researchers have explored its utility in targeting specific pathways involved in inflammation, microbial infections, and even certain metabolic disorders.
One of the key features of 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is its ability to act as a multi-functional scaffold. The benzoyl group provides aromatic stability, while the carbamoylmethylsulfanyl side chain introduces flexibility and hydrogen-bonding capabilities. This combination makes the compound a versatile candidate for further chemical modifications, enabling the development of derivatives with tailored properties.
In recent years, the demand for novel thiadiazole derivatives has surged, driven by their potential in addressing antibiotic resistance and chronic diseases. 4-Benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide has been investigated for its role in inhibiting bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for microbial replication. Its mechanism of action involves disrupting the enzymatic activity, thereby preventing bacterial growth.
Beyond antimicrobial applications, this compound has shown promise in cancer research. Preliminary studies suggest that its thiadiazole core can interact with cellular proteins involved in apoptosis and cell cycle regulation. Researchers are particularly interested in its potential to modulate kinase activity, a hot topic in oncology due to the role of kinases in tumor progression. The compound's ability to selectively target cancer cells while sparing healthy tissues is a key area of exploration.
The synthesis of 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide involves multi-step organic reactions, including amide coupling and thioether formation. These processes require precise control of reaction conditions to ensure high yield and purity. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to confirm the compound's structure and assess its quality.
From a commercial perspective, the compound is primarily supplied to research institutions and pharmaceutical companies engaged in drug discovery. Its niche application limits large-scale production, but its significance in early-stage research justifies its availability in small quantities. Suppliers often highlight its high purity and consistent batch-to-batch quality to meet the stringent requirements of laboratory use.
Environmental and safety considerations are also paramount when handling 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide. While it is not classified as hazardous under standard regulations, proper laboratory practices, including the use of personal protective equipment (PPE), are recommended. Researchers are advised to consult safety data sheets (SDS) for specific handling instructions.
The future of 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide lies in its potential to inspire new therapeutic agents. As the scientific community continues to explore its pharmacological properties, collaborations between chemists, biologists, and clinicians will be essential to unlock its full potential. Its role in addressing global health challenges, such as antimicrobial resistance and cancer, positions it as a compound of significant interest.
In summary, 4-benzoyl-N-5-({(3-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392292-44-3) represents a fascinating example of how complex organic molecules can drive innovation in medicine. Its unique structure, combined with its diverse biological activities, makes it a valuable tool for researchers aiming to develop next-generation therapeutics. As the field of medicinal chemistry evolves, this compound is likely to remain at the forefront of scientific inquiry.
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